molecular formula C10H15NO4 B2790096 (1R,2S,4R)-Bicyclo[2.2.1]hept-5-en-2-ylmethanamine oxalate CAS No. 1300698-38-7

(1R,2S,4R)-Bicyclo[2.2.1]hept-5-en-2-ylmethanamine oxalate

Cat. No. B2790096
CAS RN: 1300698-38-7
M. Wt: 213.233
InChI Key: FGGYOJFKWJOYHT-ARIDFIBWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “(1R,4R)-2-Azabicyclo[2.2.1]hept-5-en-3-one” is similar to the one you’re asking about . It’s a bicyclic molecule with a molecular formula of C6H7NO and an average mass of 109.126 Da .


Molecular Structure Analysis

The molecular structure of “(1R,4R)-2-Azabicyclo[2.2.1]hept-5-en-3-one” includes 2 defined stereocentres . It’s a bicyclic molecule with a molecular formula of C6H7NO .


Physical And Chemical Properties Analysis

The compound “rac-methyl (1R,2S,4R)-2-acetamidobicyclo[2.2.1]hept-5-ene-2-carboxylate” has a molecular weight of 209.24 . It’s a powder at room temperature .

Scientific Research Applications

Synthesis of Neuraminidase Inhibitors

The compound serves as a precursor in the synthesis of amino-peramivir , which is a potent inhibitor of neuraminidase . Neuraminidase inhibitors are crucial in the treatment of influenza as they prevent the virus from spreading to other cells in the respiratory tract.

Development of GABA Aminotransferase Inactivators

It is used in the preparation of five-membered analogs of 4-amino-5-halopentanoic acids . These compounds are potential inactivators of GABA aminotransferase (GABA-AT), an enzyme target for the treatment of epilepsy and other neurological disorders .

Vince Lactam Synthesis

This compound is structurally related to Vince lactam, which is an important intermediate in the synthesis of various pharmacologically active molecules, including antiviral drugs .

Future Directions

The compound “Vince lactam” which is also known as “2-Azabicyclo[2.2.1]hept-5-en-3-one” is a versatile chemical intermediate used in organic and medicinal chemistry . It’s used as a synthetic precursor for three drugs (approved or in clinical trials) . This suggests that similar compounds could have potential applications in drug development.

properties

IUPAC Name

[(1R,2S,4R)-2-bicyclo[2.2.1]hept-5-enyl]methanamine;oxalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N.C2H2O4/c9-5-8-4-6-1-2-7(8)3-6;3-1(4)2(5)6/h1-2,6-8H,3-5,9H2;(H,3,4)(H,5,6)/t6-,7+,8-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGGYOJFKWJOYHT-ARIDFIBWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC(C1C=C2)CN.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2C[C@@H]([C@H]1C=C2)CN.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,2S,4R)-Bicyclo[2.2.1]hept-5-en-2-ylmethanamine oxalate

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